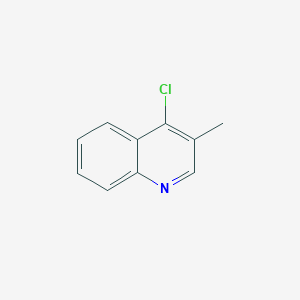

4-Chloro-3-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84406. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBLNZUMJQLZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292651 | |

| Record name | 4-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63136-60-7 | |

| Record name | 63136-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-methylquinoline CAS number

An In-Depth Technical Guide to 4-Chloro-3-methylquinoline (CAS No. 63136-60-7)

Introduction

This compound, identified by the CAS number 63136-60-7, is a substituted quinoline derivative that serves as a pivotal heterocyclic building block in synthetic organic chemistry and drug discovery.[1][2][3] Its structure, featuring a reactive chlorine atom at the 4-position, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, found at the core of numerous therapeutic agents, including those with anti-malarial, anti-cancer, and anti-tuberculosis properties.[4] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, reactivity, analytical characterization, and applications, underpinned by established protocols and safety considerations.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The compound is typically an off-white to light yellow crystalline solid.[2][5] Its key identifiers and physicochemical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 63136-60-7 | [1][2][3] |

| Molecular Formula | C₁₀H₈ClN | [1][2][3] |

| Molecular Weight | 177.63 g/mol | [1][2][6] |

| Appearance | Off-white to light yellow solid | [2][5] |

| Melting Point | 60 °C | [2][5] |

| Boiling Point | 276.1 ± 20.0 °C (Predicted) | [2][5] |

| Density | 1.225 ± 0.06 g/cm³ (Predicted) | [2][5] |

| pKa | 3.74 ± 0.24 (Predicted) | [2][5] |

| XLogP3 | 3.2 | [3][6] |

| SMILES | CC1=C(C2=CC=CC=C2N=C1)Cl | [7] |

| InChIKey | PQBLNZUMJQLZAC-UHFFFAOYSA-N | [2] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical process that enables its use as a versatile intermediate. Its reactivity is dominated by the susceptibility of the C4-chloro group to nucleophilic substitution, a feature extensively exploited in synthetic chemistry.

General Synthesis Pathway

A common and effective method for synthesizing this compound involves the chlorination of 3-methylquinolin-4-ol using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This reaction transforms the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Methylquinolin-4-ol[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-methylquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃, excess).

-

Heating: Heat the mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The causality here is that the elevated temperature is required to overcome the activation energy for the chlorination reaction.

-

Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice and water. This step hydrolyzes the excess POCl₃ in a controlled manner.

-

Neutralization: Neutralize the acidic solution by the portion-wise addition of a base, such as sodium carbonate (Na₂CO₃), until the pH is neutral to slightly basic. This causes the product to precipitate out of the aqueous solution.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with copious amounts of water to remove inorganic salts and dry thoroughly. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Chemical Reactivity and Applications in Synthesis

The primary utility of this compound stems from the reactivity of the C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, which is a cornerstone of building molecular diversity in drug discovery programs.

For instance, the reaction with an amine, such as N-(4-nitrophenethyl)isoquinolin-1-amine, demonstrates its role as an electrophile in forming new C-N bonds, a common strategy in the synthesis of bioactive molecules.[3] The chlorine atom acts as a leaving group, displaced by the nucleophilic amine. This reactivity is fundamental to its role as a precursor for more complex quinoline-based scaffolds.[8]

Role in Drug Discovery and Development

The quinoline ring system is a mainstay in medicinal chemistry. The introduction of chlorine-containing molecules has been a highly successful strategy in drug discovery, with over 250 FDA-approved chloro-containing drugs on the market.[9] Chlorine's unique electronic and steric properties can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

While specific blockbuster drugs derived directly from this compound are not prominently documented, its value lies as a versatile intermediate. Its structural analogue, 4-Chloro-3-nitroquinoline, is a critical precursor in the synthesis of Imiquimod, an immune response modifier.[10][11] This highlights the importance of the 4-chloroquinoline scaffold in accessing high-value pharmaceutical agents. Researchers utilize this compound to synthesize novel compounds for screening against various diseases, leveraging the established biological activity of the quinoline core.[4]

Caption: Role of this compound in a typical drug discovery workflow.

Analytical Characterization

Robust analytical methods are essential for verifying the identity, purity, and quantity of this compound in research and quality control settings.[12] A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, typically in the range of 7.5-8.1 ppm.[3] A characteristic singlet for the methyl (CH₃) group protons would appear further upfield, likely around 2.5 ppm.[3]

-

¹³C NMR: The carbon spectrum would display signals for all 10 carbon atoms, with the aromatic carbons appearing in the 120-150 ppm region and the methyl carbon signal appearing significantly upfield.

-

-

Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 177 and a characteristic M+2 peak at m/z 179 with an intensity of about one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline ring system, typically in the 1500-1600 cm⁻¹ region.

Chromatographic Methods

The purity of this compound is often assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12]

Protocol: HPLC Analysis (Adapted Method) [12]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (pH 3.0) at a 60:40 (v/v) ratio. The choice of a buffered aqueous-organic mobile phase is standard for reverse-phase separation of moderately polar heterocyclic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 245 nm.

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration within the method's linear range.

Protocol: GC-MS Analysis (Adapted Method) [12]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: Capillary column suitable for polar analytes (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Temperature Program: Isothermal at 155°C or a gradient program starting at a lower temperature and ramping up, to ensure good separation from any impurities.

-

Injection: 1 µL via splitless injection at 250°C.

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300. This self-validating system confirms identity by both retention time and the unique mass fragmentation pattern.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards.

Hazard Identification

The compound is classified with the following GHS hazard statements:[2][6]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]

-

Ventilation: Use only outdoors or in a well-ventilated area to avoid inhalation of dust or vapors.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[2] For long-term stability, it is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[2][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the versatile reactivity of its C4-chloro group make it an invaluable tool for medicinal chemists. By providing a reactive handle on the privileged quinoline scaffold, it allows for the systematic exploration of chemical space, paving the way for the discovery of next-generation drugs. Adherence to rigorous analytical and safety protocols ensures its effective and safe application in the laboratory and beyond.

References

- 1. This compound - CAS:63136-60-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 63136-60-7 [m.chemicalbook.com]

- 6. This compound | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Core Physicochemical and Spectroscopic Profile

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-3-methylquinoline

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in modern drug discovery and chemical synthesis. We will delve into its core physicochemical properties, established synthesis protocols, and characteristic reactivity, with a particular focus on the mechanistic principles that govern its utility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work. We will explore the causality behind experimental choices and provide actionable protocols, grounded in authoritative references, to ensure scientific integrity and practical applicability.

This compound is a substituted quinoline, a class of compounds that forms the backbone of numerous pharmaceuticals.[1] Its utility stems from a unique combination of electronic and steric properties conferred by the chloro, methyl, and bicyclic aromatic quinoline core.

Structural and Physical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [2] |

| Molecular Weight | 177.63 g/mol | [2] |

| CAS Number | 63136-60-7 | [3] |

| Appearance | Off-white to light yellow solid | [3][4] |

| Melting Point | 60 °C | [3][5] |

| Boiling Point (Predicted) | 276.1 ± 20.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 3.74 ± 0.24 | [4] |

| XLogP3 | 3.2 | [2][5] |

Spectroscopic Signature

The structure of this compound can be unequivocally confirmed by standard spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 8.03-7.96 (m, 2H), 7.78-7.73 (m, 1H), 7.70-7.65 (m, 1H), 7.53 (ddt, J= 8.1, 7.0, 1.1 Hz, 1H), 2.54 (d, J= 1.0 Hz, 3H).[5] This spectrum is characteristic, showing the aromatic protons of the quinoline core and the distinct singlet for the methyl group at the 3-position.

-

Mass Spectrometry (MS): The monoisotopic mass is 177.0345270 Da.[2] Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of substituted quinolines can be achieved through various classic methods like the Skraup, Combes, or Friedlander syntheses, which typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or β-dicarbonyls.[6] However, for producing this compound specifically, a more direct and high-yielding approach starts from the corresponding quinolinol.

The most common laboratory-scale synthesis involves the chlorination of 3-methylquinolin-4-ol.[5] This precursor is readily accessible and the subsequent chlorination step is robust.

Experimental Protocol: Chlorination of 3-Methylquinolin-4-ol

This protocol describes a standard procedure for converting the hydroxyl group at the 4-position into a chloro group, a crucial transformation that activates the molecule for subsequent functionalization.

Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric keto form of 4-hydroxyquinoline to form a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 4-chloro derivative. The reaction is typically driven to completion by using POCl₃ as both the reagent and the solvent.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methylquinolin-4-ol (1.0 equivalent).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction is often performed neat.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (typically overnight, monitoring by TLC is recommended).[5]

-

Work-up: After cooling the mixture to room temperature, pour it cautiously onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

-

Neutralization: Slowly neutralize the acidic solution with a base, such as sodium carbonate (Na₂CO₃), until the solution is alkaline.[5]

-

Isolation: The product will precipitate as a solid. Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.[5]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a light yellow solid.[5]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its chloro-substituted pyridine ring. The electron-withdrawing nature of the ring nitrogen makes the C4 position highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The cornerstone of this compound's utility is its participation in Nucleophilic Aromatic Substitution (SNAr) reactions.[7] The chlorine atom at the 4-position is an excellent leaving group, and this position is activated towards nucleophilic attack by the electron-withdrawing effect of the quinoline nitrogen.[7][8]

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the electron-deficient carbon at the C4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the electronegative nitrogen atom, which significantly stabilizes the intermediate and lowers the activation energy for this step.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

This pathway is central to the synthesis of a vast array of 4-substituted quinolines, which are prominent scaffolds in many biologically active compounds, including antimalarials and kinase inhibitors.[1][7]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C4.

Electrophilic Aromatic Substitution

In contrast to the pyridine ring, the benzene ring of the quinoline system is electron-rich and undergoes electrophilic aromatic substitution.[10] However, the pyridine ring as a whole exerts a deactivating effect. Electrophilic attack occurs preferentially at positions 5 and 8.[10][11] This regioselectivity is dictated by the stability of the resulting cationic intermediate (Wheland complex), where attack at C5 or C8 allows for resonance structures that do not disrupt the aromaticity of the pyridine ring.[10] Standard electrophilic reactions like nitration and halogenation will proceed at these positions, though often requiring harsher conditions than for benzene itself.[12]

Applications in Drug Development

The 4-chloroquinoline moiety is a "privileged scaffold" in medicinal chemistry.[7] Its true value is realized when the C4-chloro group is displaced by various nucleophiles (amines, thiols, alcohols) to generate libraries of new chemical entities for biological screening.

-

Antimalarial Agents: The 4-aminoquinoline core is famously found in drugs like chloroquine. The nitrogen side chain introduced at the C4 position is crucial for the drug's mechanism of action, which involves interfering with heme detoxification in the malaria parasite.[7]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology feature a quinoline core. The C4 position is a common attachment point for side chains that interact with the hinge region of the ATP-binding pocket of various kinases.

-

Anticancer and Antibacterial Agents: The versatility of the C4 position allows for the introduction of diverse functional groups, leading to compounds with a wide range of biological activities.[13] For instance, 4-nitro-3-chloroquinoline derivatives have shown significant anti-tumor effects.[13]

Caption: Role of this compound in drug discovery.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[3][14]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]

-

-

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C in a well-ventilated place with the container tightly closed.[3][4]

References

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. This compound CAS#: 63136-60-7 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 11. reddit.com [reddit.com]

- 12. 182. Electrophilic substitution. Part IX. The anomalous nitrations of quinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. Page loading... [wap.guidechem.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 4-Chloro-3-methylquinoline: Synthesis, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 4-Chloro-3-methylquinoline, a key heterocyclic intermediate in synthetic organic chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore a validated synthetic pathway with a detailed experimental protocol, discuss its reactivity, and highlight its significance as a versatile building block for developing novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering expert insights into the practical handling, synthesis, and application of this important molecule.

Nomenclature and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and physical characteristics. The compound in focus is unambiguously identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1]. This nomenclature precisely describes a quinoline core structure with a chlorine atom at position 4 and a methyl group at position 3.

Key identifiers and properties are summarized below, providing a snapshot of the compound's physical nature. These values are critical for designing experimental conditions, from reaction temperature to solvent selection and purification strategies.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 63136-60-7 | PubChem, ECHEMI[1][2] |

| Molecular Formula | C₁₀H₈ClN | PubChem[1][3] |

| Molecular Weight | 177.63 g/mol | PubChem, ECHEMI[1][2] |

| Appearance | Off-white to light yellow solid | ChemicalBook[4][5] |

| Melting Point | 60 °C | ChemicalBook[4][5] |

| Boiling Point (Predicted) | 276.1 ± 20.0 °C at 760 mmHg | ChemicalBook, ECHEMI[2][4] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | ChemicalBook[4] |

| pKa (Predicted) | 3.74 ± 0.24 | ChemicalBook[4] |

Synthesis and Mechanism: The Transformation to a Key Intermediate

The synthesis of this compound is most commonly and efficiently achieved via the chlorination of its precursor, 3-methylquinolin-4-ol. This transformation is a cornerstone reaction, converting a hydroxyl group into a highly reactive chloro group, which serves as an excellent leaving group for subsequent nucleophilic substitution reactions.

The reagent of choice for this conversion is phosphorus oxychloride (POCl₃). The mechanism involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion to displace the activated oxygen, yielding the desired product. The use of reflux conditions ensures the reaction proceeds to completion.

Synthetic Workflow Diagram

The following diagram illustrates the straightforward, high-yield conversion process.

Caption: Synthesis of this compound via chlorination.

Detailed Experimental Protocol

This protocol is based on established methodologies for the chlorination of quinolinols[2]. It is designed to be self-validating through clear steps for reaction, workup, and purification.

Objective: To synthesize this compound from 3-methylquinolin-4-ol.

Materials:

-

3-methylquinolin-4-ol (1.25 mmol, 200 mg)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-methylquinolin-4-ol (200 mg, 1.25 mmol) in phosphorus oxychloride.

-

Chlorination: Heat the mixture to reflux and maintain for 12 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. The overnight reflux ensures the full conversion of the starting material.

-

-

Reaction Quench: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing crushed ice and water. This step hydrolyzes the excess POCl₃ in a controlled manner.

-

Trustworthiness: This quenching step is critical for safety and for precipitating the organic product from the aqueous medium.

-

-

Neutralization: Slowly add solid sodium carbonate (Na₂CO₃) to the aqueous mixture until the solution is neutralized (pH ~7-8). This step neutralizes the hydrochloric acid formed during the POCl₃ hydrolysis and precipitates the product.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the filtered solid thoroughly with water to remove any inorganic salts. Dry the product completely by pulling air through the filter cake. The product is obtained as a light yellow solid (yield ~64%)[2].

-

Characterization: Confirm the identity and purity of the product using ¹H NMR spectroscopy and mass spectrometry. The reported ¹H NMR spectrum in CDCl₃ shows characteristic peaks at δ 8.03-7.96 (m, 2H), 7.78-7.73 (m, 1H), 7.70-7.65 (m, 1H), 7.53 (m, 1H), and 2.54 (d, 3H)[2].

Reactivity and Applications in Drug Development

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous drugs, particularly in the areas of antimalarial and anticancer research[6]. This compound is a valuable intermediate precisely because the 4-chloro substituent makes the molecule amenable to a wide range of functionalizations.

The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various nitrogen, oxygen, and sulfur nucleophiles, creating a diverse library of substituted quinoline compounds. This reactivity is the cornerstone of its utility in drug discovery programs.

Role as a Versatile Chemical Building Block

The diagram below illustrates the central role of this compound as a precursor to more complex, biologically active molecules.

Caption: Nucleophilic substitution pathways for this compound.

This strategic functionalization is a key step in the synthesis of compounds with potential therapeutic effects. For instance, many potent kinase inhibitors and antimalarial drugs like chloroquine feature a 4-aminoquinoline core, which can be synthesized from a 4-chloroquinoline intermediate. The presence of the methyl group at the 3-position provides an additional point of steric and electronic modification, allowing for fine-tuning of a drug candidate's binding affinity and pharmacokinetic properties.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. The compound is classified with specific hazards that necessitate appropriate personal protective equipment (PPE) and engineering controls.

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical compound; it is a vital tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward and high-yield synthesis, and, most importantly, the reactive nature of its 4-chloro group make it an indispensable intermediate. By enabling the creation of diverse molecular architectures built upon the privileged quinoline scaffold, it continues to play a significant role in the pipeline for the discovery and development of new therapeutic agents. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this versatile building block in their scientific endeavors.

References

- 1. This compound | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 4. This compound CAS#: 63136-60-7 [m.chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

4-Chloro-3-methylquinoline molecular weight

An In-Depth Technical Guide to 4-Chloro-3-methylquinoline: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic aromatic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its quinoline core is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds.[1][2] The strategic placement of a chlorine atom at the 4-position renders the molecule susceptible to nucleophilic substitution, making it an exceptionally versatile building block for creating diverse molecular libraries.[3] This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide detailed protocols for its synthesis and characterization, explore its applications as a precursor in drug discovery, and outline essential safety and handling procedures.

Section 1: Physicochemical Properties and Structural Elucidation

The precise characterization of this compound is foundational to its effective use in any synthetic workflow. Its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis. The molecular weight of this compound is 177.63 g/mol .[4][5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClN | [4][6] |

| Molecular Weight | 177.63 g/mol | [4][5] |

| CAS Number | 63136-60-7 | [5] |

| Appearance | Off-white to light yellow solid | [5][7] |

| Melting Point | 60 °C | [5][6][7] |

| Boiling Point | 276.1 ± 20.0 °C (Predicted) | [5][7] |

| Density | 1.225 ± 0.06 g/cm³ (Predicted) | [5][7] |

| SMILES | CC1=C(C2=CC=CC=C2N=C1)Cl | |

| InChIKey | PQBLNZUMJQLZAC-UHFFFAOYSA-N | [5] |

Spectroscopic methods are indispensable for unambiguous structural confirmation. While ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are the gold standards for characterization, the expected patterns can be inferred from established data on closely related chloroquinoline analogues.[8][9][10]

Section 2: Synthesis and Purification

Principle of Synthesis

The most direct and common synthesis of this compound involves the chlorination of its corresponding quinolinone precursor, 3-methylquinolin-4-ol.[6] This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The underlying mechanism involves the activation of the hydroxyl group by POCl₃, converting it into a good leaving group, which is subsequently displaced by a chloride ion. This method is a robust and well-established procedure for converting 4-hydroxyquinolines to their 4-chloro counterparts.[3]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 4-chloroquinolines.[6]

-

Reagents & Setup:

-

3-methylquinolin-4-ol (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent)

-

Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

-

Heating mantle and magnetic stirrer.

-

Ice bath, beakers, Buchner funnel, and filtration apparatus.

-

-

Reaction Procedure:

-

In a fume hood, carefully add 3-methylquinolin-4-ol (e.g., 1.25 mmol) to an excess of phosphorus oxychloride (e.g., 5 mL).

-

Stir the mixture and gently heat it to reflux. Maintain reflux overnight (approximately 12-16 hours) to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing a large amount of crushed ice and water. Caution: This quenching step is highly exothermic and releases HCl gas; perform it slowly in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow, portion-wise addition of a base such as sodium carbonate (Na₂CO₃) until the effervescence ceases and the pH is neutral to slightly basic.

-

A solid precipitate of the crude product, this compound, will form.

-

Collect the solid by vacuum filtration using a Buchner funnel.

-

-

Purification and Validation:

-

Wash the filtered solid thoroughly with cold water to remove any inorganic salts.

-

Dry the crude product completely. A common method is to pull air through the filter cake for an extended period.[6]

-

For higher purity, the crude solid can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography on silica gel.

-

The success of the synthesis is validated by characterizing the final product using the methods described in Section 3 (e.g., melting point determination, NMR, and MS analysis) to confirm its identity and purity.

-

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Analytical Characterization Workflow

A robust analytical workflow is crucial to validate the identity, purity, and stability of synthesized this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Protocols for Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment: [10]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: Dissolve a small amount of the compound in the mobile phase.

-

Analysis: Inject the sample. The purity is determined by the relative area of the main peak.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation: [10]

-

Instrumentation: GC coupled to a Mass Spectrometer.

-

Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Oven Program: Start at 100°C, ramp to 280°C.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analysis: The retention time provides chromatographic information, while the mass spectrum provides the molecular ion peak and a characteristic fragmentation pattern, confirming the molecular weight and structure.

-

Table 2: Expected Analytical Characterization Data

| Technique | Parameter | Expected Result |

| Melting Point | Range | 60 °C (A sharp range indicates high purity) |

| HPLC | Purity | >98% (by peak area) |

| GC-MS | Molecular Ion (M⁺) | m/z = 177/179 (in ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)[11] |

| ¹H NMR | Chemical Shifts (CDCl₃) | Aromatic protons (δ 7.5-8.2 ppm), methyl group singlet (δ ~2.5 ppm)[6] |

| ¹³C NMR | Key Signals | Distinct signals for 10 carbons, including the methyl carbon and carbons of the quinoline ring. |

Comprehensive Analytical Workflow Diagram

Caption: Integrated workflow for the analytical characterization of this compound.

Section 4: Applications in Research and Drug Development

The utility of this compound in drug discovery stems from the reactivity of the C4-chloro substituent. This position is electron-deficient and highly activated towards nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various functional groups, particularly nitrogen and oxygen nucleophiles.[2][3]

This reactivity is the cornerstone of its role as a molecular scaffold. By reacting this compound with a diverse range of amines, alcohols, or thiols, chemists can rapidly generate libraries of novel quinoline derivatives. Many of these derivatives have been investigated for a wide range of therapeutic applications, including:

-

Antimalarial Agents: The 4-aminoquinoline core is famous for its presence in antimalarial drugs like chloroquine.[1][12]

-

Anticancer Agents: Many quinoline-based compounds have been developed as kinase inhibitors for cancer therapy.[2]

-

Antibacterial and Antifungal Agents: The quinoline scaffold is a component of several antimicrobial drugs.[1]

The chlorine atom acts as a versatile chemical handle, enabling the strategic modification of the quinoline core to optimize biological activity, selectivity, and pharmacokinetic properties.

Logical Relationship Diagram: Role as a Synthetic Precursor

Caption: Role of this compound as a precursor in SₙAr reactions.

Section 5: Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification (GHS Classification): [5][6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Safe Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Handling: Avoid all personal contact.[14] Use spatulas and weighing paper for transfers. Avoid creating dust. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[5][7]

-

Spill Management: In case of a spill, evacuate the area. Use a dry clean-up procedure and avoid generating dust. Collect the spilled material into a suitable, labeled container for hazardous waste disposal.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Adherence to these safety protocols is a non-negotiable aspect of working with this compound, ensuring the well-being of researchers and the integrity of the experimental environment.

Conclusion

This compound is more than a simple chemical; it is a potent and versatile tool for chemical innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the strategic reactivity of its C4-chloro group make it an invaluable precursor in the synthesis of complex molecules. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound provides a gateway to exploring new chemical space and developing novel therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - CAS:63136-60-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 63136-60-7 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 12. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate [mdpi.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

4-Chloro-3-methylquinoline synthesis starting materials

An In-depth Technical Guide on the Core Synthesis of 4-Chloro-3-methylquinoline

Executive Summary

This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key precursor for a range of pharmacologically active compounds. This guide provides an in-depth technical overview of its most reliable and efficient synthesis. We will deconstruct the synthetic strategy, focusing on a robust two-step pathway: the initial construction of the quinolin-4-one core via a thermally induced cyclization, followed by a direct chlorination to yield the final product. This document explains the causal mechanisms behind experimental choices, provides detailed, field-proven protocols, and emphasizes the safety and handling considerations crucial for a successful and secure synthesis.

Strategic Retrosynthetic Analysis

A logical analysis of the this compound structure points to a strategic disconnection at the C4-Cl bond. This suggests that the final step is the conversion of a hydroxyl group at the C4 position into a chloride. The precursor, therefore, is the key intermediate: 4-hydroxy-3-methylquinoline (more accurately represented by its stable tautomer, 3-methylquinolin-4(1H)-one ).

The synthesis is thus approached as a two-stage process:

-

Quinolin-4-one Ring Formation: Construction of the heterocyclic core from acyclic starting materials.

-

Aromatic Chlorination: Conversion of the C4-hydroxyl/keto group to the target chloro-substituent.

This strategic approach allows for the use of readily available and cost-effective starting materials, making it a preferred route in both research and industrial settings.

Caption: Overall retrosynthetic strategy for this compound.

Stage 1: Synthesis of 4-Hydroxy-3-methylquinoline via Conrad-Limpach Cyclization

The construction of the quinolin-4-one core is most effectively achieved through a variation of the Conrad-Limpach synthesis. This classic reaction involves the condensation of an aniline with a β-dicarbonyl compound, followed by a high-temperature cyclization.

Core Starting Materials

-

Aniline: Serves as the source of the benzene ring and the nitrogen atom for the quinoline core.

-

Diethyl Methylmalonate: This β-diester is the crucial three-carbon component that forms the pyridine ring. The methyl group on the central carbon of this malonate ester becomes the C3-methyl group in the final product.

Mechanistic Rationale

The reaction proceeds in two distinct, mechanistically important steps:

-

Initial Condensation: Aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl methylmalonate. This is followed by the elimination of ethanol to form a stable β-enamino ester intermediate, diethyl 2-((phenylamino)methylene)malonate. This step is typically performed at moderate temperatures.

-

Thermal Cyclization: The critical ring-closing step requires significant thermal energy (~250 °C). The reaction proceeds via an intramolecular nucleophilic attack from a carbon atom of the aniline ring onto the ester carbonyl. This is a 6-electron cyclization process that, after elimination of a second molecule of ethanol and tautomerization, yields the highly stable, conjugated 3-methylquinolin-4(1H)-one system.[1] The high temperature is necessary to overcome the activation energy for this intramolecular electrophilic substitution on the aniline ring.

Caption: Mechanism of the Conrad-Limpach synthesis for the quinolin-4-one core.

Experimental Protocol: Synthesis of 4-Hydroxy-3-methylquinoline

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq) and diethyl methylmalonate (1.1 eq).

-

Heat the mixture to 120-140 °C and maintain for 2-3 hours, collecting the ethanol byproduct in the Dean-Stark trap. The reaction progress can be monitored by TLC.

-

Once the theoretical amount of ethanol is collected, cool the mixture slightly and remove any remaining volatile components under reduced pressure. The crude enamino ester can be used directly in the next step.

-

Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250 °C with vigorous stirring.

-

Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solution.

-

Cool the reaction mixture to room temperature, then dilute with hexane to fully precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane or ethyl acetate to remove the diphenyl ether, and dry under vacuum.

Quantitative Data Summary (Stage 1)

| Compound | Molecular Formula | MW ( g/mol ) | Molar Eq. | Typical Yield (%) | Melting Point (°C) |

| Aniline | C₆H₇N | 93.13 | 1.0 | - | -6 |

| Diethyl Methylmalonate | C₈H₁₄O₄ | 174.19 | 1.1 | - | - |

| 4-Hydroxy-3-methylquinoline | C₁₀H₉NO | 159.18 | - | 75-85 | >240 |

Stage 2: Chlorination with Phosphorus Oxychloride

The conversion of the 4-hydroxy group to a 4-chloro group is a standard and highly efficient transformation. The keto-enol tautomerism of the quinolin-4-one allows the oxygen to act as a nucleophile, initiating the reaction with the chlorinating agent.

Core Reagent

-

Phosphorus Oxychloride (POCl₃): A powerful and widely used chlorinating and dehydrating agent. It reliably converts the C4-hydroxyl/keto group into the desired chloro functionality.

Mechanistic Rationale

The reaction proceeds via the formation of a phosphate ester intermediate, which is an excellent leaving group.

-

Activation: The oxygen atom of the quinolin-4-one attacks the electrophilic phosphorus atom of POCl₃.

-

Substitution: A chloride ion is eliminated from the phosphorus center and subsequently attacks the now highly electrophilic C4 position of the quinoline ring in an addition-elimination (SₙAr-type) mechanism. The driving force is the formation of a stable phosphate byproduct and the aromatic quinoline ring.

Caption: Simplified mechanism for the chlorination of the quinolin-4-one intermediate.

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), place 4-hydroxy-3-methylquinoline (1.0 eq).

-

Reaction: Carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask in a well-ventilated fume hood . The addition may be exothermic.

-

Heat the resulting mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Slowly and cautiously , pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic and vigorous reaction that releases HCl gas. Perform this step in a large beaker within a fume hood.

-

Once the quenching is complete, neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) until the pH is ~8-9, keeping the mixture cool in an ice bath.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Safety Directive: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[2][3]

-

Hazards: Causes severe skin and eye burns, is fatal if inhaled, and releases toxic HCl gas upon contact with moisture.[2][4]

-

Handling: Always handle POCl₃ in a certified chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[2]

-

Quenching: All reactions and glassware must be quenched carefully. Add the reagent slowly to a stirred, ice-cold quenching solution. Never add water to POCl₃.[5]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials like water, alcohols, and bases.[4][5]

Quantitative Data Summary (Stage 2)

| Compound | Molecular Formula | MW ( g/mol ) | Molar Eq. | Typical Yield (%) | Melting Point (°C) |

| 4-Hydroxy-3-methylquinoline | C₁₀H₉NO | 159.18 | 1.0 | - | - |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 3.0-5.0 | - | - |

| This compound | C₁₀H₈ClN | 177.63 | - | 85-95 | 73-75 |

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic signals for the aromatic protons on both rings and a distinct singlet for the C3-methyl group.

-

¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of the product (m/z ≈ 177.03), including the characteristic isotopic pattern for a chlorine-containing compound.[6]

-

Melting Point: A sharp melting point in the expected range (73-75 °C) is a strong indicator of purity.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process beginning with the Conrad-Limpach cyclization of aniline and diethyl methylmalonate to form the 4-hydroxy-3-methylquinoline intermediate. This key intermediate is then efficiently converted to the final product via chlorination with phosphorus oxychloride. This guide outlines a robust, high-yielding, and scalable pathway. Adherence to the detailed protocols and a rigorous commitment to the safety procedures, particularly when handling phosphorus oxychloride, are paramount for the successful and safe execution of this synthesis.

References

Spectroscopic Unveiling of 4-Chloro-3-methylquinoline: A Technical Guide for Researchers

Introduction

In the landscape of heterocyclic chemistry, quinoline scaffolds are of paramount importance, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its diverse derivatives, 4-chloro-3-methylquinoline stands as a valuable intermediate in synthetic organic chemistry and drug discovery. Its reactivity, governed by the electronic interplay of the chloro and methyl substituents on the quinoline framework, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This technical guide provides an in-depth analysis of the spectral data of this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The ensuing discussion is tailored for researchers, scientists, and professionals in drug development, offering not just data, but a causal understanding of the spectroscopic signatures based on the molecule's inherent structural features.

Molecular Structure and Identification

Chemical Structure:

Caption: Molecular Structure of this compound.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 63136-60-7[1] |

| Molecular Formula | C₁₀H₈ClN[1] |

| Molecular Weight | 177.63 g/mol [1] |

| Monoisotopic Mass | 177.0345270 Da[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation and understanding electronic effects.

Theoretical Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei.[2] The principle lies in the alignment of these nuclear spins in an external magnetic field and the absorption of electromagnetic radiation at a specific frequency to induce transitions between spin states. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule.

In ¹H NMR, the chemical shift, integration (relative number of protons), and spin-spin coupling (interaction between neighboring protons) provide detailed information about the connectivity and spatial arrangement of hydrogen atoms. In ¹³C NMR, the chemical shifts of carbon atoms are observed, revealing the carbon skeleton of the molecule. Due to the electron-withdrawing nature of the chlorine atom and the nitrogen in the quinoline ring, significant deshielding effects are anticipated for adjacent protons and carbons, resulting in downfield chemical shifts (higher ppm values). Conversely, the electron-donating methyl group will have a shielding effect on nearby nuclei.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of this compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

-

For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard like tetramethylsilane (TMS) can be added.

-

Transfer the solution to a 5 mm NMR tube, ensuring the final volume is sufficient to cover the detection coils of the spectrometer.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom and to enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak integration and appearance.

-

Calibrate the chemical shift axis by referencing the residual solvent peak or the TMS signal (0 ppm).

-

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environment. The aromatic region will display a complex pattern of signals corresponding to the protons on the quinoline ring system, while the aliphatic region will show a singlet for the methyl group protons.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | H-2 |

| ~8.1 | d | 1H | H-5 |

| ~7.8 | d | 1H | H-8 |

| ~7.7 | t | 1H | H-7 |

| ~7.6 | t | 1H | H-6 |

| ~2.6 | s | 3H | -CH₃ |

Note: These are predicted values based on known substituent effects on the quinoline ring. Actual experimental values may vary slightly.

Interpretation:

-

H-2 (singlet, ~8.7 ppm): The proton at the 2-position is expected to be the most downfield aromatic proton. This is due to the strong deshielding effect of the adjacent nitrogen atom and the absence of ortho-coupling partners.

-

H-5 and H-8 (doublets, ~8.1 and ~7.8 ppm): These protons are part of the benzene ring of the quinoline system. Their downfield shifts are characteristic of aromatic protons. They will appear as doublets due to coupling with their respective ortho-protons.

-

H-6 and H-7 (triplets, ~7.6 and ~7.7 ppm): These protons are also on the benzene portion of the ring and will appear as triplets (or more complex multiplets) due to coupling with their two neighboring protons.

-

-CH₃ (singlet, ~2.6 ppm): The three protons of the methyl group are chemically equivalent and will therefore appear as a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 |

| ~148 | C-8a |

| ~145 | C-4 |

| ~130 | C-7 |

| ~129 | C-5 |

| ~128 | C-4a |

| ~127 | C-6 |

| ~125 | C-3 |

| ~122 | C-8 |

| ~17 | -CH₃ |

Note: These are predicted values based on analogous substituted quinolines. Experimental verification is recommended.

Interpretation:

-

C-2, C-8a, and C-4 (~150, ~148, and ~145 ppm): These quaternary carbons are expected to be the most downfield due to their proximity to the nitrogen atom and, for C-4, the chlorine atom. The carbon directly bonded to the electronegative chlorine (C-4) will be significantly deshielded.

-

Aromatic CH Carbons (~122-130 ppm): The carbons bearing hydrogen atoms in the benzene ring (C-5, C-6, C-7, C-8) will resonate in the typical aromatic region.

-

C-3 and C-4a (~125 and ~128 ppm): These are the other quaternary carbons in the ring system.

-

-CH₃ (~17 ppm): The methyl carbon will appear in the aliphatic region at a characteristic upfield chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework

Molecules are not static entities; their atoms are in constant motion. This motion can be resolved into different vibrational modes, such as stretching and bending of chemical bonds. Each of these vibrational modes has a characteristic frequency, which corresponds to the energy required to excite it. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its vibrational modes. An FTIR spectrometer measures this absorption as a function of frequency (or wavenumber, typically in cm⁻¹), producing a unique spectral fingerprint for the molecule. For this compound, we expect to observe characteristic absorption bands for C-H stretching and bending in the aromatic and methyl groups, C=C and C=N stretching in the quinoline ring, and the C-Cl stretching vibration.

Experimental Protocol: Acquiring an FTIR Spectrum

The following is a general procedure for obtaining an FTIR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Caption: Workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has had adequate time to warm up and stabilize.

-

Thoroughly clean the surface of the ATR crystal with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself, and will be automatically subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small amount of powdered this compound onto the center of the ATR crystal.

-

Lower the pressure arm to bring the anvil into contact with the sample, ensuring good contact between the sample and the crystal.

-

Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and correlate them to the expected vibrational modes of the functional groups in the molecule.

-

FTIR Spectral Data Analysis

The FTIR spectrum of this compound will exhibit several characteristic absorption bands.

Expected Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium-Weak | Methyl C-H Stretch |

| 1620-1580 | Strong-Medium | C=C and C=N Ring Stretching |

| 1500-1400 | Strong-Medium | C=C Ring Stretching |

| 850-750 | Strong | Aromatic C-H Out-of-Plane Bending |

| 800-600 | Medium-Strong | C-Cl Stretch |

Interpretation:

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The presence of bands in this region confirms the aromatic nature of the quinoline ring.

-

Methyl C-H Stretching (2950-2850 cm⁻¹): These absorptions are characteristic of the methyl group.

-

C=C and C=N Ring Stretching (1620-1400 cm⁻¹): The quinoline ring system will give rise to a series of strong to medium intensity bands in this region, which are characteristic of aromatic and heteroaromatic ring systems.

-

Aromatic C-H Out-of-Plane Bending (850-750 cm⁻¹): The pattern of these strong bands can sometimes provide information about the substitution pattern of the aromatic ring.

-

C-Cl Stretching (800-600 cm⁻¹): A medium to strong absorption band in this region is expected for the carbon-chlorine bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Theoretical Framework

In a typical mass spectrometer, a sample is first vaporized and then ionized. The most common ionization method for small organic molecules is Electron Ionization (EI), where the sample is bombarded with high-energy electrons. This process typically removes an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The m/z of the molecular ion gives the molecular weight of the compound. The energy of the ionization process is often sufficient to cause the molecular ion to fragment into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to deduce its connectivity.

Experimental Protocol: Acquiring a Mass Spectrum

The following is a generalized protocol for obtaining an electron ionization mass spectrum of this compound, often coupled with Gas Chromatography (GC) for sample introduction.

Caption: General workflow for GC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetone, or dichloromethane).

-

-

Instrument Setup and Analysis:

-

The sample is typically introduced into the mass spectrometer via a Gas Chromatograph (GC), which separates the components of a mixture before they enter the ion source.

-

In the ion source, the sample molecules are bombarded with electrons (typically at 70 eV) to generate ions.

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

An ion detector records the abundance of each ion at a specific m/z value.

-

-

Data Interpretation:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺•). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) with a characteristic intensity ratio.

-

Analyze the major fragment ions to deduce the fragmentation pathways.

-

Mass Spectrum Analysis

The mass spectrum of this compound will provide its molecular weight and clues to its structure through fragmentation.

Predicted Mass Spectral Data:

| m/z | Possible Assignment | Notes |

| 177/179 | [M]⁺• | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.[1] |

| 142 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 115 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |

Fragmentation Pathway:

The primary fragmentation of this compound under electron ionization is expected to involve the loss of the chlorine atom, followed by the characteristic fragmentation of the quinoline ring.

Caption: Proposed primary fragmentation pathway for this compound.

Interpretation:

-

Molecular Ion ([M]⁺•, m/z 177/179): The presence of a pair of peaks at m/z 177 and 179 in an approximate 3:1 ratio is a definitive indicator of a molecule containing one chlorine atom. This confirms the molecular formula and weight.

-

Loss of Chlorine ([M - Cl]⁺, m/z 142): The cleavage of the C-Cl bond is a common fragmentation pathway, leading to a prominent peak at m/z 142.

-

Loss of HCN ([M - Cl - HCN]⁺, m/z 115): The subsequent loss of a molecule of hydrogen cyanide (HCN) from the heterocyclic ring is a characteristic fragmentation of quinoline and its derivatives, resulting in a stable aromatic fragment.

Summary of Spectral Data

The following table provides a consolidated summary of the key spectral data for this compound.

| Spectroscopic Technique | Key Observations and Interpretations |

| ¹H NMR | Aromatic protons observed in the range of 7.6-8.7 ppm, with the H-2 proton being the most deshielded. A singlet for the methyl group is expected around 2.6 ppm. |

| ¹³C NMR | Ten distinct carbon signals are predicted, with the carbons attached to nitrogen and chlorine (C-2, C-4, C-8a) being the most downfield. The methyl carbon is expected around 17 ppm. |

| FTIR | Characteristic absorptions for aromatic C-H, methyl C-H, C=C/C=N ring stretching, and C-Cl stretching are expected, confirming the presence of these functional groups. |

| Mass Spec | A molecular ion peak at m/z 177/179 (3:1 ratio) confirms the molecular formula. Key fragments at m/z 142 (loss of Cl) and 115 (loss of Cl and HCN) provide structural information. |

Applications in Research and Drug Development

This compound serves as a key starting material for the synthesis of a variety of compounds with potential therapeutic applications. The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This makes it a valuable precursor for the development of novel antimalarial, anticancer, and anti-inflammatory agents. The detailed spectroscopic characterization provided in this guide is essential for confirming the identity and purity of this intermediate, as well as for the structural elucidation of its downstream products, thereby ensuring the integrity and reproducibility of research and development efforts.

References

The Gould-Jacobs Synthesis of 4-Hydroxyquinolines: A Technical Guide for Drug Development Professionals

Abstract

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antibacterial to anticancer and antimalarial treatments.[1][2] The Gould-Jacobs reaction, a robust and versatile synthetic method first reported in 1939, remains a pivotal strategy for the construction of this privileged heterocyclic system.[3][4] This technical guide provides an in-depth exploration of the Gould-Jacobs synthesis, offering practical insights into its mechanism, experimental execution, and strategic applications in modern drug discovery and development. We will dissect the causality behind experimental choices, present detailed protocols, and discuss the scope and limitations of this venerable reaction, equipping researchers with the knowledge to effectively leverage it in their synthetic endeavors.

Introduction: The Enduring Significance of the 4-Hydroxyquinoline Core

The quinoline ring system is a recurring motif in a vast number of natural products and synthetic pharmaceuticals.[5][6] The introduction of a hydroxyl group at the C-4 position, creating the 4-hydroxyquinoline (or 4-quinolone) tautomer, imparts unique physicochemical properties and biological activities. These compounds are not merely synthetic curiosities; they are essential building blocks in the creation of novel therapeutics.[7][8] For instance, the quinolone core is central to the mechanism of action of fluoroquinolone antibiotics, which target bacterial DNA gyrase.[9][10] Furthermore, derivatives of 4-hydroxyquinoline have demonstrated potent antimalarial, anticancer, and neuroprotective activities, underscoring the therapeutic potential of this scaffold.[1][11]

The Gould-Jacobs reaction provides a reliable and adaptable route to this critical molecular framework, starting from readily available anilines and malonic acid derivatives.[3][12] Its continued relevance in both academic and industrial laboratories is a testament to its utility and resilience.

Dissecting the Gould-Jacobs Reaction: A Mechanistic Perspective

The Gould-Jacobs synthesis is a multi-step process that sequentially builds the 4-hydroxyquinoline ring system.[12][13] Understanding the underlying mechanism of each step is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges.